molecular formula C22H21NSe B14199216 Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- CAS No. 831200-81-8

Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-

Cat. No.: B14199216
CAS No.: 831200-81-8
M. Wt: 378.4 g/mol
InChI Key: DYOGZSDQGQGFQG-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- is an organic compound that features a benzenemethanamine backbone with a phenylseleno group attached to the propylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. One common method involves the use of α-phenylselanyl imines, which are prepared from α-phenylselanyl aldehydes and ketones . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler amine derivatives.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed to substitute the phenylseleno group, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce simpler amines.

Scientific Research Applications

Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- exerts its effects involves interactions with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and functionality.

Properties

CAS No.

831200-81-8

Molecular Formula

C22H21NSe

Molecular Weight

378.4 g/mol

IUPAC Name

N-benzyl-1-phenyl-2-phenylselanylpropan-1-imine

InChI

InChI=1S/C22H21NSe/c1-18(24-21-15-9-4-10-16-21)22(20-13-7-3-8-14-20)23-17-19-11-5-2-6-12-19/h2-16,18H,17H2,1H3

InChI Key

DYOGZSDQGQGFQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NCC1=CC=CC=C1)C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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